Methyl isonipecotate
Overview
Description
Methyl isonipecotate is a derivative of nipecotic acid, which is also known as piperidine-3-carboxylic acid. Nipecotic acid derivatives are of significant interest due to their potential applications in medicinal chemistry and drug development. The synthesis and study of these compounds, including methyl isonipecotate, are crucial for the advancement of pharmacological research.
Synthesis Analysis
The synthesis of nipecotic acid derivatives, which would include methyl isonipecotate, has been explored through various methods. One such method involves palladium-catalyzed decarboxylative cyclization of gamma-methylidene-delta-valerolactones with imines. This process is noted for its high diastereoselectivity and the ability to further derivatize the products efficiently under simple reaction conditions . Additionally, the synthesis of isonipecotinoyl analogs of aminopterin and methotrexate has been described, which involves condensation reactions and cyclization steps to produce complex molecules that include the isonipecotinoyl moiety .
Molecular Structure Analysis
The molecular structure of methyl isonipecotate is not directly discussed in the provided papers. However, the structure of nipecotic acid derivatives can be inferred to involve a piperidine ring, which is a six-membered ring containing nitrogen. The specific substituents and functional groups attached to this ring system define the properties and reactivity of the compound. Computational predictions and experimental studies are often used to confirm the stereochemical configuration of such molecules .
Chemical Reactions Analysis
The chemical reactivity of nipecotic acid derivatives, including methyl isonipecotate, can be inferred from the synthesis methods. For instance, the palladium-catalyzed decarboxylative cyclization indicates that these compounds can participate in complex reactions involving the formation of new carbon-nitrogen bonds . The synthesis of isonipecotinoyl analogs of aminopterin and methotrexate further demonstrates the ability of these compounds to undergo condensation and cyclization reactions, which are fundamental in the construction of pharmacologically active molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl isonipecotate are not explicitly detailed in the provided papers. However, the properties of nipecotic acid derivatives can generally include solubility in organic solvents, stability under various conditions, and the potential to form salts or esters. The diastereoselectivity observed in the synthesis methods suggests that these compounds can exist in different stereoisomeric forms, which may have different physical and chemical properties . The inhibitory activity of related compounds on enzymes such as xanthine oxidase also indicates that these molecules can interact with biological systems, which is an important consideration for their physical and chemical behavior .
Scientific Research Applications
Local Anesthetic Properties
- Isonipecaine, a derivative of isonipecotic acid, which includes methyl isonipecotate, has been identified to possess significant local anesthetic properties. This is due to its structural relationships with other anesthetics like atropine, cocaine, and morphine. There are also speculative suggestions about its potential use against cardiac arrhythmias (Way, 1946).
Synthesis of Bioactive Compounds
- Methyl isonipecotate has been used as a starting material in the synthesis of 4-substituted-4-aminopiperidine derivatives, which are key building blocks in creating CCR5 antagonists, a class of compounds useful in HIV-1 treatment. This methodology avoids the use of toxic reagents and provides a practical approach to synthesizing these bioactive compounds (Jiang et al., 2004).
GABA Receptor Studies
- Research on GABA-mimetic activities of compounds including methyl isonipecotate has contributed to understanding the functioning of GABA receptors in the brain. These studies can be crucial for developing treatments for neurological disorders and understanding neurotransmitter activities (Bowery et al., 1978).
Chemical Reactions and Derivatives
- Methyl isonipecotate has been involved in reactions leading to the production of various chemical derivatives. For instance, it has been used in the synthesis of N-substituted derivatives of oxazol, which have potential applications in medicinal chemistry (Kondratyuk et al., 2012).
Development of Inhibitory Neurotransmitters
- Synthesis of novel piperidin-4-ylphosphinic acid and piperidin-4-ylphosphonic acid analogues of the GABAA agonist piperidin-4-ylcarboxylic acid (isonipecotic acid) has been achieved, suggesting potential applications in developing neurotransmitter analogues for neurological therapies (Kehler et al., 1998).
Adsorption Studies
- Studies on adsorbents like quaternary ammonium polyethylenimine-modified silica nanoparticles have utilized isonipecotic acid, including methyl isonipecotate, to understand and improve the adsorption processes in industrial and environmental applications (Liu et al., 2013).
Thermal Decomposition Analysis
- Research on the thermal decomposition of ethyl isonipecotate provided insights into the rate constants and activation parameters of such processes, contributing to a better understanding of chemical stability and reactions under heat (Espitia & Lafont, 2013).
Pharmacological Development
- The compound has been involved in the development of novel pharmacological agents, such as potential antagonists for the GABAC receptor, demonstrating its utility in creating new therapeutic agents (Krehan et al., 2003).
Palladium-Catalyzed Reactions
- Methyl isonipecotate has been used in palladium-catalyzed aminocarbonylation reactions, contributing to the field of organic synthesis and the development of new synthetic methodologies (Takács et al., 2014).
Safety And Hazards
Methyl isonipecotate is classified as a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)6-2-4-8-5-3-6/h6,8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVWBASHHLFBJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl isonipecotate | |
CAS RN |
2971-79-1 | |
Record name | Methyl isonipecotate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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